REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[C:11](=[O:12])[CH:10]=[CH:9][C:7](=[O:8])[C:5]=2[CH:6]=1.[CH2:13]=[CH:14][CH:15]1[CH2:20][CH:19]=[CH:18][CH2:17][CH2:16]1.[H][H]>[Pd].O1CCOCC1>[CH2:16]([CH:17]1[C:10]2[C:11](=[O:12])[C:4]3[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=3)[C:7](=[O:8])[C:9]=2[CH2:20][CH2:19][CH2:18]1)[CH2:15][CH2:14][CH3:13]
|
Name
|
|
Quantity
|
0.495 mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(=O)C=CC2=O
|
Name
|
|
Quantity
|
0.52 mol
|
Type
|
reactant
|
Smiles
|
C=CC1CCC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration and addition of 2 ml
|
Type
|
WAIT
|
Details
|
DBN, a slow stream of air was blown through the solution for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
The solution was then poured into 2000 ml
|
Type
|
EXTRACTION
|
Details
|
water and the mixture extracted three times with 300 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined cyclohexane extracts were dried over anhydrous potassium carbonate
|
Type
|
ADDITION
|
Details
|
treated with Darco activated charcoal (Atlas Chemical Industries)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
of crude product was obtained (59% yield)
|
Type
|
CUSTOM
|
Details
|
The product was purified by chromatography on acidic alumina
|
Type
|
CUSTOM
|
Details
|
An analytical sample, after recrystallization from methanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(CCC)C1CCCC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |